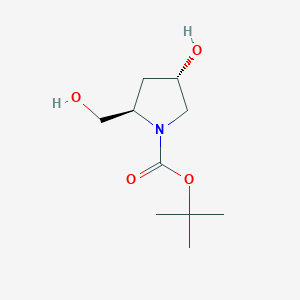
6-Aminopyridazine-3-carboxylic acid
Overview
Description
6-Aminopyridazine-3-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 g/mol . It is a colorless or white crystalline solid that is soluble in water and some organic solvents such as methanol and ethanol . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with various proteins or enzymes, potentially altering their function or activity
Biochemical Pathways
The biochemical pathways affected by 6-Aminopyridazine-3-carboxylic acid are currently unknown . Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein function or activity, but specific details are currently lacking.
Biochemical Analysis
Biochemical Properties
6-Aminopyridazine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in the tricarboxylic acid cycle, influencing metabolic flux and metabolite levels . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence the tricarboxylic acid cycle by modulating the activity of key enzymes, thereby affecting metabolic flux and metabolite levels. Additionally, it may interact with other metabolic pathways, contributing to the regulation of cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s transport and distribution are crucial for its biological activity, as they determine its availability to interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity. For instance, it may localize to the mitochondria, where it can interact with enzymes involved in the tricarboxylic acid cycle, thereby influencing cellular metabolism.
Preparation Methods
6-Aminopyridazine-3-carboxylic acid can be synthesized through several methods. One common method involves the addition of phosphoramide to 2-aminopyridine in dichloromethane. This reaction is typically carried out at low temperatures, followed by heat treatment and crystallization to obtain the pure product . Another method involves the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of carbon dioxide at a silver electrode .
Chemical Reactions Analysis
6-Aminopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents and conditions used in these reactions include dichloromethane, phosphoramide, and silver electrodes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Aminopyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Aminopyridazine-3-carboxylic acid is part of a broader class of pyridazine and pyridazinone derivatives, which are known for their wide range of pharmacological activities . Similar compounds include:
Pyridazine: Contains two adjacent nitrogen atoms and is used in various medicinal applications.
Compared to these similar compounds, this compound is unique in its specific applications in RNA research and its role as an intermediate in the synthesis of biologically active compounds .
Properties
IUPAC Name |
6-aminopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-1-3(5(9)10)7-8-4/h1-2H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXZCRCTNZCHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480159 | |
| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-58-6 | |
| Record name | 6-AMINOPYRIDAZINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminopyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)



